Primin is a natural product found in Cophinforma mamane, Primula halleri, and other organisms with data available.
See also: Primula veris flower (part of).
Primin
CAS No.: 15121-94-5
Cat. No.: VC21352290
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15121-94-5 |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 g/mol |
IUPAC Name | 2-methoxy-6-pentylcyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C12H16O3/c1-3-4-5-6-9-7-10(13)8-11(15-2)12(9)14/h7-8H,3-6H2,1-2H3 |
Standard InChI Key | WLWIMKWZMGJRBS-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC1=CC(=O)C=C(C1=O)OC |
Chemical Structure and Properties
Chemical Structure
Primin is characterized by a 1,4-benzoquinone core structure with a methoxy substituent at position 2 and a pentyl chain at position 6. The molecular formula of primin is C12H16O3 with a molecular weight of 208.25 g/mol . The structure combines both hydrophilic (carbonyl and methoxy groups) and hydrophobic (pentyl chain) elements, contributing to its unique physicochemical properties and biological activities.
Table 1: Chemical Identifiers of Primin
Parameter | Value |
---|---|
Chemical Name | Primin |
Systematic Names | 2-methoxy-6-pentyl-1,4-benzoquinone; 2-methoxy-6-pentyl-p-benzoquinone; 2-methoxy-6-pentyl-2,5-cyclohexadiene-1,4-dione |
CAS Registry Number | 15121-94-5 |
Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 g/mol |
InChI | InChI=1S/C12H16O3/c1-3-4-5-6-9-7-10(13)8-11(15-2)12(9)14/h7-8H,3-6H2,1-2H3 |
InChI Key | WLWIMKWZMGJRBS-UHFFFAOYSA-N |
SMILES | CCCCCC1=CC(=O)C=C(OC)C1=O |
FDA UNII | 580KA9SG8W |
Physical Properties
Primin exists as a solid at room temperature with a characteristic melting point of 77-79°C. It has a boiling point of 163°C at 3 Torr pressure and a density of approximately 1.06 g/cm³ at 20°C . Like many quinones, primin is colored, appearing as a yellow solid or oil depending on its purity and physical state.
Table 2: Physical Properties of Primin
Property | Value |
---|---|
Physical State | Solid |
Appearance | Oil/Solid |
Melting Point | 77-79°C |
Boiling Point | 163°C (at 3 Torr) |
Density | 1.06±0.1 g/cm³ (20°C, 760 Torr) |
Solubility in Water | Very slightly soluble (0.44 g/L at 25°C) |
Solubility in Organic Solvents | Soluble in acetonitrile, ethanol, ethyl acetate, and methanol |
Vapor Pressure | 0.000398 mmHg at 25°C |
Refractive Index | 1.495 |
Flash Point | 137.7°C |
Recommended Storage | 2-8°C |
The limited water solubility (0.44 g/L) and higher solubility in organic solvents reflect the compound's mixed hydrophilic-hydrophobic character. This property profile influences its bioavailability and interaction with biological systems when exposed to living organisms.
Natural Occurrence
Primin is a natural product primarily found in plants of the Primula genus, particularly Primula obconica. It is stored in specialized structures called trichomes located on the leaves and stems of these plants . Primula obconica, commonly known as German primrose or poison primrose, is native to central and western China but is widely cultivated as an ornamental plant worldwide due to its attractive flowers and relatively easy cultivation.
The presence of primin in Primula obconica serves as a chemical defense mechanism against herbivores and microbial pathogens. The compound's allergenicity to humans is an unintended consequence of this defensive adaptation. The concentration of primin in plant tissues varies depending on several factors, including plant age, environmental conditions, seasonal variations, and plant variety, with some cultivars having been bred to produce lower levels of primin to reduce allergenic potential.
While Primula obconica is the most well-known source of primin, the compound may also be present in other Primula species, albeit at different concentrations. This natural distribution pattern suggests an evolutionary advantage conferred by primin production in these plant species.
Biological Activities
Antimicrobial Properties
Primin has been reported to possess significant antibacterial activity, particularly against Streptococcus species . This antimicrobial activity is likely related to the quinone structure, which can participate in redox cycling and generate reactive oxygen species that are toxic to microbial cells. The lipophilic pentyl chain may also facilitate penetration through bacterial cell membranes, enhancing the compound's antibacterial efficacy.
The antimicrobial spectrum of primin includes both Gram-positive and Gram-negative bacteria, although its activity against the former is generally stronger. This broad-spectrum activity suggests multiple mechanisms of action, potentially including disruption of cellular respiration, interference with electron transport chains, generation of reactive oxygen species leading to oxidative damage, and interaction with essential bacterial enzymes or structural proteins.
The natural role of primin as an antimicrobial agent in Primula plants highlights its potential for development as a lead compound for new antibiotics, particularly in the context of increasing antibiotic resistance in clinical settings.
Anticancer Properties
Research has demonstrated that primin exhibits antiproliferative and cytotoxic activities against various cancer cell lines. Specifically, it has shown activity against multiple cancer types with varying degrees of efficacy.
Table 3: Anticancer Activity of Primin Against Various Cell Lines
Cancer Cell Line | IC50 Value |
---|---|
M109 mouse cancer cells | 10 μg/mL |
A2780 human ovarian cancer cell line | 2.9 μg/mL |
Human acute lymphoblastic leukemia cells | Not specified |
Multiple myeloma cells | Not specified |
Acute myeloid leukemia cells | Not specified |
The mechanism of primin's anticancer activity may involve multiple pathways, including generation of reactive oxygen species through redox cycling, inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis in cancer cells, and interference with cellular signaling pathways that regulate cell growth and division .
Studies by Brondani et al. (2007) have investigated the antitumor activity of primin and its synthetic analogs, providing insights into structure-activity relationships that could guide the development of more potent and selective anticancer agents . The relatively stronger activity against the A2780 human ovarian cancer cell line (IC50 = 2.9 μg/mL) compared to M109 mouse cancer cells (IC50 = 10 μg/mL) suggests potential selectivity that could be exploited in drug development.
Allergenic Properties
Primin is recognized as the major allergen in Primula obconica and is responsible for occupational contact dermatitis in florists and horticulturists who handle these plants . The allergic reaction is characterized by skin inflammation, itching, and rash, typically developing within 24-48 hours after exposure.
The mechanism of primin's allergenic activity involves a complex immunological cascade that begins with penetration of primin through the skin, facilitated by its moderate lipophilicity. Once absorbed, primin can covalently bind to skin proteins (haptenization), forming hapten-protein complexes that are recognized by antigen-presenting cells in the skin. These cells then present processed hapten-protein fragments to T-lymphocytes, leading to activation of specific T-cells and release of inflammatory mediators, ultimately resulting in the characteristic delayed-type hypersensitivity reaction.
The allergenic potential of primin has led to the development of hypoallergenic varieties of Primula obconica with reduced primin content through selective breeding. These varieties allow for the cultivation of these ornamental plants with a lower risk of allergic reactions in susceptible individuals.
Structure-Activity Relationships
Studies on primin and its analogs have provided insights into the structural features that are crucial for its biological activities. The 1,4-benzoquinone core is essential for both antimicrobial and anticancer activities, likely due to its ability to participate in redox reactions and generate reactive oxygen species. Modification or reduction of this structure significantly reduces biological activity .
The methoxy substituent at position 2 contributes to the compound's lipophilicity and electronic properties, influencing its interaction with biological targets. Replacement with other substituents can modulate activity and selectivity. Similarly, the pentyl chain at position 6 affects the compound's lipophilicity, membrane permeability, and interaction with hydrophobic binding pockets in target proteins. Variation in the length and branching of this alkyl chain can significantly impact biological activities.
Applications
Pharmaceutical Research
Primin serves as a model compound for studying structure-activity relationships (SAR) in the development of anticancer and antimicrobial agents . Its quinone structure and biological profile make it a valuable starting point for medicinal chemistry research aimed at developing novel therapeutic agents. Specifically, primin-inspired compounds may find applications in the development of selective anticancer agents targeting resistant tumors, creation of new antibiotics active against drug-resistant bacterial strains, and design of immunomodulatory compounds for treating inflammatory disorders.
Antioxidant Research
The quinone structure of primin makes it useful in studies related to antioxidant activity and the development of inhibitors for cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are important enzymes in inflammatory processes . Research in this area may lead to new anti-inflammatory drugs with fewer side effects than current therapies, addressing a significant need in clinical practice.
Dermatological Research
As a known contact allergen, primin is used in dermatological research to study contact hypersensitivity reactions and in the development of diagnostic tests for plant allergies . It serves as a model compound for understanding the mechanisms of allergic contact dermatitis and for developing strategies to prevent or treat this condition. This research has practical applications in the development of patch test materials for diagnosing plant allergies, creation of protective creams or barriers to prevent occupational dermatitis, and understanding the immunological mechanisms of delayed-type hypersensitivity.
Research History
The study of primin dates back to the early 20th century, when researchers began investigating the cause of the contact dermatitis associated with handling Primula obconica plants. Key milestones in primin research include the isolation and structural elucidation of primin from Primula obconica, confirmation of primin as the major allergen responsible for "primula dermatitis" through patch testing and immunological studies, and studies on the biosynthesis of primin in Primula species, revealing the enzymatic pathways involved in its production (Horper et al., 1996) .
Further advances included investigations of the antimicrobial and anticancer activities of primin, establishing its potential as a lead compound for drug development, development of synthetic methods for primin and its analogs, enabling structure-activity relationship studies, and exploration of primin's anticancer mechanisms and efficacy against various tumor cell lines (Brondani et al., 2007) .
These research efforts have contributed to our understanding of primin's chemical properties, biological activities, and potential applications. The development of analytical methods for detecting and quantifying primin in plant materials has also facilitated breeding programs aimed at creating hypoallergenic Primula varieties.
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